molecular formula C18H20ClN3S B4189425 4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride

4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride

Cat. No.: B4189425
M. Wt: 345.9 g/mol
InChI Key: INCHWAHNIIEJHE-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of the piperidine and phenyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the combination of piperidine and phenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S.ClH/c1-13-6-5-9-21(11-13)17-15-10-16(14-7-3-2-4-8-14)22-18(15)20-12-19-17;/h2-4,7-8,10,12-13H,5-6,9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCHWAHNIIEJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride
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4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride
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4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride
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4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride
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4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride
Reactant of Route 6
4-(3-Methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;hydrochloride

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